molecular formula C6H4FN3 B11775574 5-Fluoro-6-methylpyrimidine-4-carbonitrile

5-Fluoro-6-methylpyrimidine-4-carbonitrile

Cat. No.: B11775574
M. Wt: 137.11 g/mol
InChI Key: MIBNNRYVQBBWGP-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative featuring a carbonitrile group at position 4, a fluorine atom at position 5, and a methyl group at position 5. Pyrimidine carbonitriles are pivotal intermediates in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in heterocyclic reactions.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoro-6-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C6H4FN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3

InChI Key

MIBNNRYVQBBWGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyrimidines, including 5-Fluoro-6-methylpyrimidine-4-carbonitrile, often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Fluoro-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carbonitrile involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by altering the structure and function of enzymes and nucleic acids. This disruption can lead to the inhibition of key metabolic pathways, making the compound effective in various therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Key Functional Groups Reference
5-Fluoro-6-methylpyrimidine-4-carbonitrile 5-F, 6-CH₃, 4-CN Fluorine, methyl, nitrile Inferred
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile 4-Cl, 6-CH₃, 2-SCH₃, 5-CN Chlorine, methylthio, nitrile
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile 4-NH₂, 6-Cl, 2-CH₃, 5-CN Amino, chlorine, methyl, nitrile
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-NH₂, 6-(4-Cl-C₆H₄), 2-C₆H₅, 5-CN Amino, aryl, nitrile

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 5-fluoro substituent in the target compound enhances electrophilicity at the pyrimidine ring, similar to chlorine in and trifluoromethyl groups in .

Physicochemical Properties

Melting points and spectral data from analogs suggest trends:

Compound Name Melting Point (°C) IR (ν, cm⁻¹) NMR (δ, ppm) Reference
This compound Not reported Expected: ~2200 (C≡N) Predicted: δ 8.5–9.0 (H-2) Inferred
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 2195 (C≡N), 1649 (C=O) δ 8.45–7.00 (Ar-H)
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 222 2195 (C≡N), 1608 (C=C) δ 8.00–7.00 (Ar-H)

Key Observations :

  • C≡N Stretch : All nitrile-containing analogs exhibit IR peaks near 2195 cm⁻¹ , consistent with the target compound.
  • Thermal Stability : Higher melting points in oxo- or aryl-substituted derivatives (e.g., 300°C in ) suggest that the target compound’s thermal stability may depend on its substituent planarity.

Biological Activity

5-Fluoro-6-methylpyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms, applications, and research findings, supported by case studies and data tables.

This compound features a pyrimidine ring with a fluorine atom at the 5-position, a methyl group at the 6-position, and a cyano group at the 4-position. Its molecular formula is C6H5FN2C_6H_5FN_2 and it has a molecular weight of approximately 138.12 g/mol. The presence of the electronegative fluorine atom significantly influences its biological activity by enhancing lipophilicity and altering enzyme interactions.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular processes critical for pathogen survival and proliferation.
  • Nucleic Acid Interaction : Research indicates that it may interfere with DNA and RNA synthesis, making it a candidate for anticancer therapies.
  • Receptor Modulation : It has been investigated for its potential role as a modulator at metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens:

Pathogen TypeActivityReference
Gram-positive bacteriaModerate activity
Gram-negative bacteriaSignificant inhibition
FungiEffective against Candida spp.

In vitro studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for various strains .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies:

  • Cytotoxicity : In studies involving lung cancer cell lines, this compound showed cytotoxic effects at concentrations as low as 10 µM, selectively targeting cancer cells while sparing healthy cells .
Cell LineIC50 (µM)Reference
A549 (lung cancer)>30%–40% cell death at 10 µM
Healthy hepatocytesNon-toxic at <10 µM

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives of this compound exhibited antifungal properties against Candida albicans, highlighting its potential in treating fungal infections .
  • Antiviral Applications : Research into its antiviral properties suggests that it may inhibit specific viral enzymes, although further studies are needed to confirm these effects.
  • Neuropharmacology : Investigations into its effects on glutamate receptors indicate potential applications in treating neurodegenerative diseases, providing a pathway for future drug development.

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